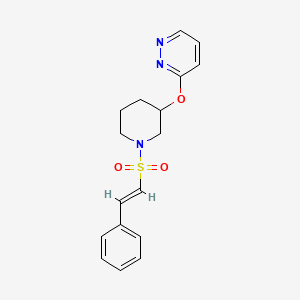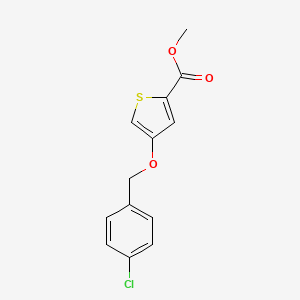
N1-(4-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N1-(4-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves complex reactions and pathways. An example includes the practical synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through cyclization processes, demonstrating the intricate steps necessary to create such molecules (Ma Wenpeng et al., 2014). Additionally, the creation of morpholine derivatives showcases the diverse synthetic strategies employed in the development of related compounds (A. Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, reveals complex interactions and arrangements. This includes weak hydrogen bonds and π–π interactions that contribute to the stability and properties of these molecules (Yassir Filali Baba et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include various cyclization processes and interactions with different reagents. For example, the Pd(II)-catalyzed double cyclization of 1,2-diarylethynes to produce tetracyclic N-[2-(methoxycarbonyl)ethyl]indoloisoquinolinones showcases the chemical reactivity and potential transformations these molecules can undergo (Tu M. Ha et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this chemical family are influenced by their molecular structures. Crystallographic studies provide insights into the spatial arrangement and interactions that dictate their physical state, stability, and solubility. The detailed analysis of the crystal structure of related compounds can reveal the underlying principles governing their physical properties (Junzo Hirano et al., 2004).
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligands
Research involving compounds with structures similar to N1-(4-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has demonstrated potential applications in the development of dopamine receptor ligands. These compounds are investigated for their ability to interact with dopamine receptors, which play a critical role in numerous neurological and psychiatric conditions. The structural analogs have been synthesized and evaluated for their dopamine-like activity, indicating the potential for therapeutic applications in disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Jacob et al., 1981).
Anticancer Agents
The compound's framework is also explored in the synthesis of novel anticancer agents. Research in this area involves the creation of derivatives with the potential to inhibit the growth of cancer cells. For instance, the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method, has shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests that modifications of the core structure could lead to the development of potent anticancer therapies (Fang et al., 2016).
Ion Channel Inhibition
Another application area is the exploration of ion channel inhibitors for the management of cardiovascular diseases. Derivatives of similar structures have been investigated for their potential to serve as specific bradycardic agents by inhibiting certain ion channels in the heart. This research direction aims at discovering new therapeutic agents that can modulate heart rate without significant side effects, indicating a potential for the development of novel cardiovascular drugs (Kubota et al., 2003).
Orexin Receptor Antagonists
Compounds with a related structural motif have been studied for their role as orexin receptor antagonists, particularly in the context of sleep disorders and stress-induced hyperarousal. These studies explore the selective blockade of orexin receptors to attenuate stress responses without inducing hypnotic effects, offering insights into potential treatments for insomnia and anxiety-related conditions (Bonaventure et al., 2015).
ABCB1 Inhibitors
Research on compounds with similar structures has identified potential applications in overcoming drug resistance in cancer therapy. ABCB1 inhibitors, designed based on this structural class, have shown efficacy in inhibiting the efflux of chemotherapeutic agents from cancer cells, thereby enhancing drug accumulation and efficacy. This highlights the compound's relevance in addressing multidrug resistance, a significant challenge in cancer treatment (Colabufo et al., 2008).
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-15-27-16-5-6-19-17-18(7-12-22(19)27)13-14-25-23(28)24(29)26-20-8-10-21(11-9-20)30-4-2/h7-12,17H,3-6,13-16H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQOQSUSFOTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)
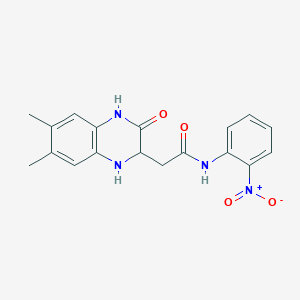
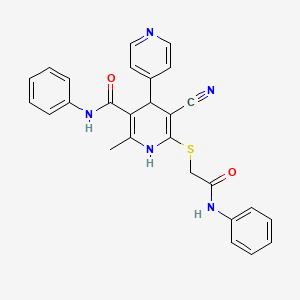

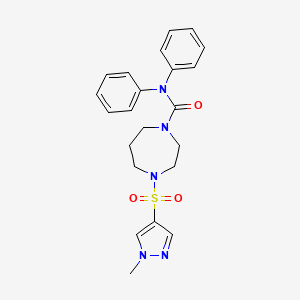
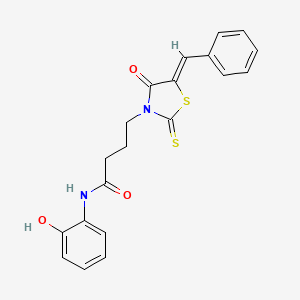

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
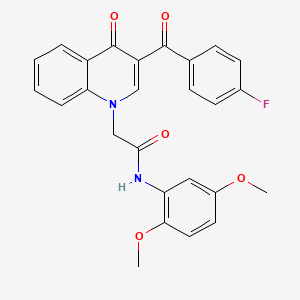
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
